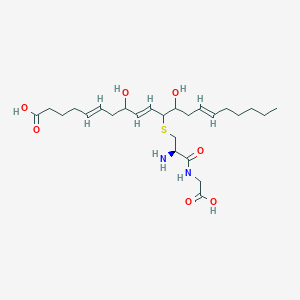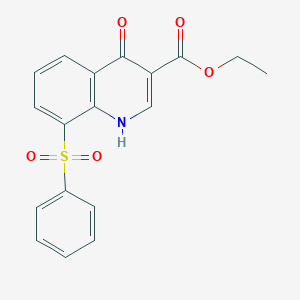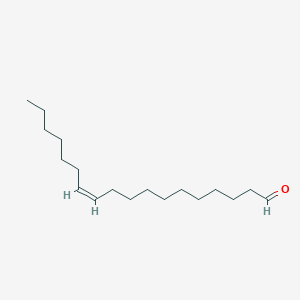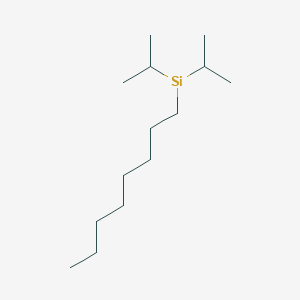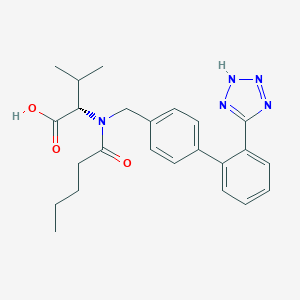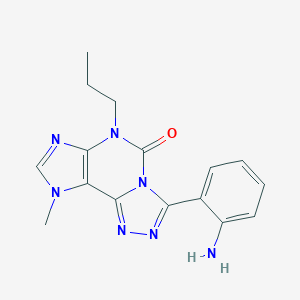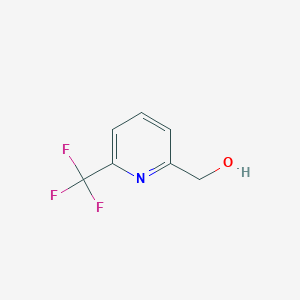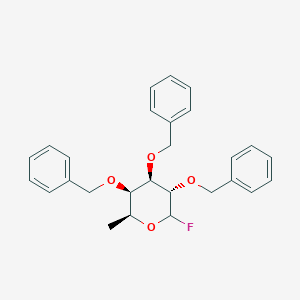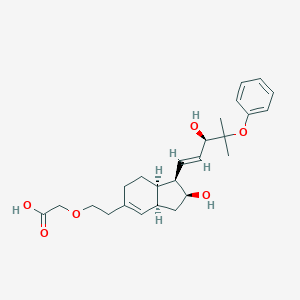
3-Oxahomoisocarbacyclin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxahomoisocarbacyclin is a synthetic compound that has been developed for its potential use in scientific research. It is a member of the carbacyclin family of compounds, which are known for their potent biological activities. 3-Oxahomoisocarbacyclin has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 3-Oxahomoisocarbacyclin is complex and not fully understood. It is known to activate the prostacyclin receptor, which plays a key role in regulating inflammation and platelet aggregation. It also interacts with other signaling pathways in the body, including the nitric oxide and cyclic AMP pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Oxahomoisocarbacyclin are diverse and include anti-inflammatory, anti-platelet, and neuroprotective activities. It has been shown to reduce inflammation in animal models of arthritis and to inhibit platelet aggregation in vitro. In addition, it has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Oxahomoisocarbacyclin in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of inflammation, platelet aggregation, and neurodegeneration. However, its complex mechanism of action and potential off-target effects may make it difficult to interpret experimental results. In addition, the high cost of the compound may limit its use in some labs.
Orientations Futures
There are many potential future directions for research on 3-Oxahomoisocarbacyclin. One area of interest is its potential use as a therapy for cardiovascular diseases, such as atherosclerosis and thrombosis. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future research may also focus on the development of more efficient synthesis methods for the compound and the identification of novel derivatives with improved biological activity.
Méthodes De Synthèse
The synthesis of 3-Oxahomoisocarbacyclin involves a multi-step process that begins with the preparation of a key intermediate compound. This intermediate is then subjected to a series of chemical reactions, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
3-Oxahomoisocarbacyclin has a wide range of potential applications in scientific research. It has been shown to have potent anti-inflammatory and anti-platelet activities, making it a promising candidate for the treatment of cardiovascular diseases. It has also been found to have neuroprotective properties, making it a potential therapy for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
127127-92-8 |
|---|---|
Nom du produit |
3-Oxahomoisocarbacyclin |
Formule moléculaire |
C25H34O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[2-[(1R,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C25H34O6/c1-25(2,31-19-6-4-3-5-7-19)23(27)11-10-21-20-9-8-17(12-13-30-16-24(28)29)14-18(20)15-22(21)26/h3-7,10-11,14,18,20-23,26-27H,8-9,12-13,15-16H2,1-2H3,(H,28,29)/b11-10+/t18-,20-,21-,22+,23-/m1/s1 |
Clé InChI |
MYKBQVAHYUHFQI-LKZKSTISSA-N |
SMILES isomérique |
CC(C)([C@@H](/C=C/[C@@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
Synonymes |
3-oxahomoisocarbacyclin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





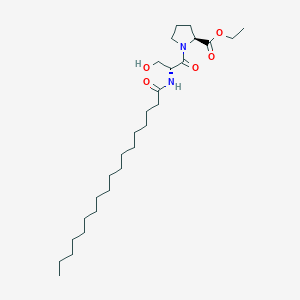
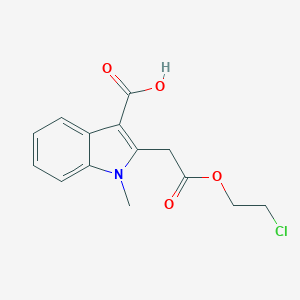
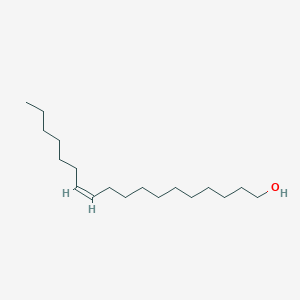
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
